molecular formula C12H13N3O B5009781 alpha-Cyano-beta-benzylamino-crotonamide

alpha-Cyano-beta-benzylamino-crotonamide

Cat. No.: B5009781
M. Wt: 215.25 g/mol
InChI Key: LDIWWKZTGZKSLK-LUAWRHEFSA-N
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Description

Alpha-Cyano-beta-benzylamino-crotonamide is a compound of significant interest in the fields of organic and medicinal chemistry. This compound features a cyano group, a benzylamino group, and a crotonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Cyano-beta-benzylamino-crotonamide typically involves the nucleophilic addition of benzylamines to alpha-cyano-beta-phenylacrylamides in acetonitrile at 25°C . This reaction is facilitated by the presence of a cyano group, which acts as an electron-withdrawing group, enhancing the reactivity of the acrylamide towards nucleophilic attack.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyano-beta-benzylamino-crotonamide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The compound can participate in nucleophilic addition reactions due to the presence of the cyano group.

    Oxidation and Reduction: The benzylamino group can undergo oxidation and reduction reactions.

    Substitution: The compound can undergo substitution reactions, particularly at the benzylamino group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Nucleophiles: Such as organolithium (RLi) and Grignard reagents (RMgX).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic addition reactions can yield various substituted amides, while oxidation reactions can produce corresponding nitriles or carboxylic acids.

Scientific Research Applications

Alpha-Cyano-beta-benzylamino-crotonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the production of dyes, agrochemicals, and electronic materials

Mechanism of Action

The mechanism of action of alpha-Cyano-beta-benzylamino-crotonamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in various biochemical reactions, while the benzylamino group can interact with enzymes and receptors. These interactions can lead to the modulation of cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Alpha-Cyano-beta-benzylamino-crotonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

(Z)-3-(benzylamino)-2-cyanobut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9(11(7-13)12(14)16)15-8-10-5-3-2-4-6-10/h2-6,15H,8H2,1H3,(H2,14,16)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIWWKZTGZKSLK-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)N)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)N)/NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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